molecular formula C8H10ClNO3S B2996855 3-chloro-4-methoxy-N-methylbenzenesulfonamide CAS No. 928730-23-8

3-chloro-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2996855
CAS No.: 928730-23-8
M. Wt: 235.68
InChI Key: VRYLEXBBCVIISK-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S. It is a derivative of benzenesulfonamide, featuring a chlorine atom at the 3-position, a methoxy group at the 4-position, and a methyl group attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-methylbenzenesulfonamide typically involves the following steps:

  • Starting Material: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride as the starting material.

  • Reaction with Methylamine: The sulfonyl chloride is then reacted with methylamine in a suitable solvent, such as dichloromethane, under controlled temperature conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride or sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Chloro-4-methoxybenzenesulfonic acid.

  • Reduction: 3-Chloro-4-methoxy-N-methylbenzylamine.

  • Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

3-Chloro-4-methoxy-N-methylbenzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-methoxy-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

3-Chloro-4-methoxy-N-methylbenzenesulfonamide is similar to other benzenesulfonamide derivatives, such as:

  • 4-Methylbenzenesulfonamide: Lacks the chlorine and methoxy groups.

  • 3-Chlorobenzenesulfonamide: Lacks the methoxy group.

  • 4-Methoxybenzenesulfonamide: Lacks the chlorine atom.

Uniqueness: The presence of both the chlorine and methoxy groups on the benzene ring, along with the N-methyl substitution, makes this compound unique compared to its analogs. These substituents significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-chloro-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYLEXBBCVIISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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